molecular formula C10H7N3O4 B1416494 6,7-dihydro-1H-pyrano[4',3':5,6]pyrido[2,3-d]pyrimidine-2,4,9(3H)-trione CAS No. 1114822-68-2

6,7-dihydro-1H-pyrano[4',3':5,6]pyrido[2,3-d]pyrimidine-2,4,9(3H)-trione

Cat. No. B1416494
CAS RN: 1114822-68-2
M. Wt: 233.18 g/mol
InChI Key: XCOFCJSIWIFOSH-UHFFFAOYSA-N
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Description

Pyrano[2,3-d]pyrimidines are a class of heterocyclic compounds that have attracted interest due to their diverse biological activities . They are part of a larger family of pyrimidine derivatives, which are well recognized by synthetic and medicinal chemists . These compounds have been shown to exhibit a wide range of pharmacological properties, including antiallergic, antihypertensive, cardiotonic, bronchiodilator, antibronchitic, and antitumor activity .


Synthesis Analysis

The synthesis of pyrano[2,3-d]pyrimidine derivatives often involves multicomponent reactions . For example, one method involves the reaction of barbituric acid, malononitrile, and various aromatic aldehydes . These reactions can proceed with high efficiency under solvent-free conditions .


Molecular Structure Analysis

The molecular structure of pyrano[2,3-d]pyrimidines includes a pyran ring fused with a pyrimidine ring . There are several isomeric structures for pyranopyrazole, including pyrano[2,3-c]pyrazole, pyrano[3,2-c]pyrazole, pyrano[3,4-c]pyrazole, and pyrano[4,3-c]pyrazole .


Chemical Reactions Analysis

The chemical reactions involving pyrano[2,3-d]pyrimidines can vary depending on the specific substituents on the molecule. For example, certain substituents can influence the compound’s reactivity with other substances .

Scientific Research Applications

Pharmacological Activities

Compounds with a 4H-pyran core unit, similar to the one , are found in natural and synthetic compounds that exhibit a range of pharmacological activities. These include antibacterial , antiviral , anticoagulant , and anti-anaphylactic properties .

Antitumor Effects

Derivatives of Pyrido[2,3-d]pyrimidine have been shown to inhibit dihydrofolate reductase (DHFR), which is an enzyme targeted in cancer therapies. They have demonstrated good antitumor effects on carcinosarcoma in rats .

Diuretic Agents

The chemistry of pyrimido[4,5-d]pyrimidines includes applications as diuretic agents. This is based on the reaction of related compounds and their subsequent application in medical treatments .

Green Chemistry Synthesis

The compound’s scaffold has been used in green chemistry for the metal-free synthesis of pyrano[2,3-d]pyrimidine scaffolds through multicomponent green tandem methods .

Chemical Synthesis Mechanisms

Research into the synthesis mechanisms of related DHPPs compounds has led to a better understanding of chemical reactions catalyzed by Lewis acids .

Novel Derivatives Synthesis

A series of novel derivatives of pyrido[2,3-d]pyrimidine have been synthesized for potential applications in various chemical reactions and studies .

Mechanism of Action

The mechanism of action of pyrano[2,3-d]pyrimidines can depend on their specific biological activity. For instance, some compounds in this class have been shown to suppress cell migrations, induce cell apoptosis, decrease the levels of phosphorylated ERK and MEK in a dose-dependent manner, and increase ROS production .

Safety and Hazards

The safety and hazards associated with pyrano[2,3-d]pyrimidines can depend on their specific structure and biological activity. Some compounds in this class have shown cytotoxic activities against certain cancer cell lines .

Future Directions

The future directions for research on pyrano[2,3-d]pyrimidines could involve further exploration of their synthesis, biological activities, and potential applications in medicine. For example, these compounds could be optimized to serve as new chemical entities for discovering new anticancer agents .

properties

IUPAC Name

13-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),9-triene-5,7,14-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O4/c14-8-5-3-4-1-2-17-9(15)6(4)11-7(5)12-10(16)13-8/h3H,1-2H2,(H2,11,12,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOFCJSIWIFOSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C2=NC3=C(C=C21)C(=O)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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